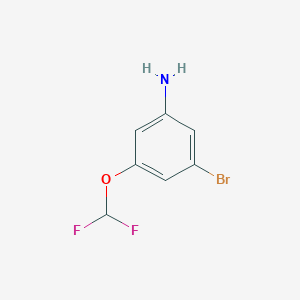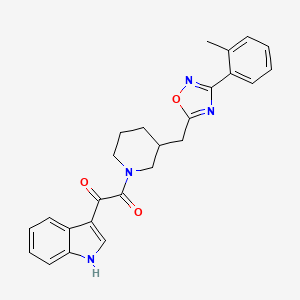
1-(1H-indol-3-yl)-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-indol-3-yl)-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C25H24N4O3 and its molecular weight is 428.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research on indole derivatives, including compounds similar to the specified chemical structure, has shown significant promise in the field of oncology. For instance, synthesized indole derivatives were evaluated for their anticancer activity against human breast cancer cell lines, with some compounds exhibiting notable efficacy in inhibiting topoisomerase-I enzyme, a critical target in cancer therapy (N. Kumar & Sanjay K. Sharma, 2022). Such findings suggest that compounds with similar structures could be explored for their potential anticancer properties.
Drug Metabolism and Pharmacokinetics
Studies on the metabolism and pharmacokinetics of complex indole derivatives provide valuable insights into their behavior in biological systems. For example, the glycogen synthase kinase-3 inhibitor LY2090314 demonstrated rapid clearance through extensive metabolism, with its metabolites excreted predominantly via bile, indicating a high metabolic turnover rate for such compounds (M. Zamek-Gliszczynski et al., 2013). This information is crucial for understanding the disposition of related indole derivatives in drug development processes.
Synthetic Methodologies for Indole Derivatives
The synthesis of indole-based compounds, including bis(indolyl)ethanes and related structures, has been extensively studied, showcasing methodologies for creating compounds with potential therapeutic applications. For instance, a palladium-catalyzed heteroannulation approach provided a straightforward synthesis of 1,2-bis(3-indolyl)ethanes, valuable precursors to indolo[2,3-a]carbazoles, a class of compounds with significant biological activity (Lachlan M. Blair & J. Sperry, 2013). These synthetic strategies could be applicable in the development of new drugs and materials based on the chemical structure of interest.
Exploration of Molecular Properties
The investigation of novel compounds, including oxadiazole derivatives, often involves a detailed study of their molecular properties such as absorption spectra, nonlinear optical properties, and electrostatic potential. For example, the synthesis and analysis of novel compounds bearing the 1,2,4-oxadiazole moiety have provided insights into their structural and electronic properties, which are essential for designing molecules with desired biological activities (S. A. Halim & M. Ibrahim, 2021).
Eigenschaften
IUPAC Name |
1-(1H-indol-3-yl)-2-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-16-7-2-3-9-18(16)24-27-22(32-28-24)13-17-8-6-12-29(15-17)25(31)23(30)20-14-26-21-11-5-4-10-19(20)21/h2-5,7,9-11,14,17,26H,6,8,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNONKAAUAQODMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2967563.png)

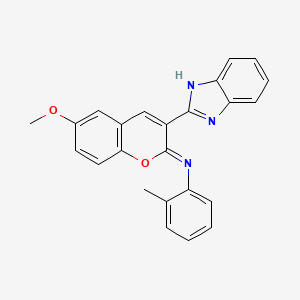
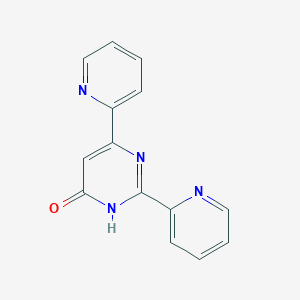
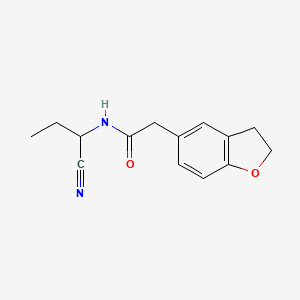
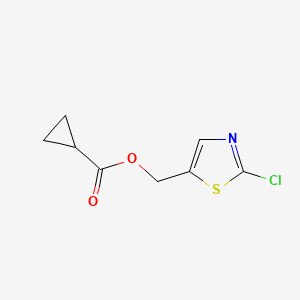

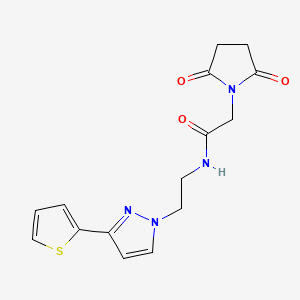
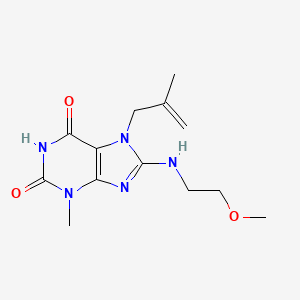
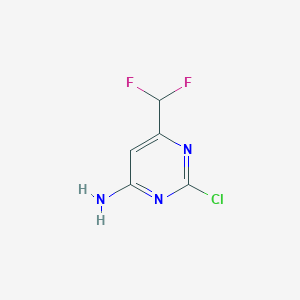
![methyl 4-((3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2967581.png)
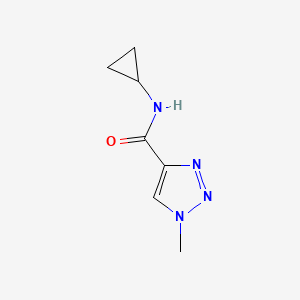
![Methyl 3-(4-methoxyphenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2967584.png)
